8-Bromoquinolin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of 8-Bromoquinolin-3-amine involves various methods. One such method involves the use of mono-propargylated aromatic ortho-diamines in a process catalyzed by main group metal Lewis acids . Other classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular formula of 8-Bromoquinolin-3-amine is C9H7BrN2 . It is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
8-Bromoquinolin-3-amine is involved in various chemical reactions. For instance, it can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation . It can also participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
8-Bromoquinolin-3-amine has a molecular weight of 223.07 g/mol . It is a solid at room temperature .Scientific Research Applications
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Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
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Synthetic Organic Chemistry
- Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
- This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
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C–H Bond Activation/Functionalization
- 8-Aminoquinoline, a derivative of quinoline, has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
- A single electron transfer (SET) pathway is suggested in most cases .
- This method provides a powerful tool for the synthesis of a variety of molecules .
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Anti-Malaria Drugs
- The derivatives of 8-Aminoquinoline, such as primaquine, tafenoquine and pamaquine, have been tested for anti-malaria activity .
- Primaquine is still used routinely worldwide as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria .
- Tafenoquine was approved for medical use in Australia and in the United States in 2018 .
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Organic Synthesis
- 8-Aminoquinoline, a derivative of quinoline, can serve as a directing group in organic synthesis .
- The amine functional group is amenable to formation of amides .
- This can assist in C–H functionalization/activation, thereby providing a powerful tool for the synthesis of a variety of molecules .
- Many strategies have been developed and applied to the commercial synthesis of these derivatives .
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Material Science
- 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many functional materials .
- Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value .
Safety And Hazards
properties
IUPAC Name |
8-bromoquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTYRZDRPHSJJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627508 |
Source
|
Record name | 8-Bromoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-3-amine | |
CAS RN |
347146-15-0 |
Source
|
Record name | 8-Bromo-3-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347146-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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